molecular formula C4H7ClN4S B8536515 5-Methyl-1,3,4-thiadiazole-2-carboximidamide hydrochloride

5-Methyl-1,3,4-thiadiazole-2-carboximidamide hydrochloride

Cat. No. B8536515
M. Wt: 178.64 g/mol
InChI Key: LOIOUUAFQSALNY-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

5-methyl-1,3,4-thiadiazole-2-carbonitrile (1.25 g, 10 mmol) was reacted with sodium methoxide (0.54 g, 10 mmol) and ammonium chloride (0.64 g, 12 mmol) according to the procedure as described in Example 61, Step B to give the title compound as a yellowish solid (1.25 g, 70%). The compound was characterized by the following spectroscopic data:
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([C:7]#[N:8])=[N:4][N:3]=1.C[O-].[Na+].[Cl-:12].[NH4+:13]>>[ClH:12].[CH3:1][C:2]1[S:6][C:5]([C:7](=[NH:13])[NH2:8])=[N:4][N:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1=NN=C(S1)C#N
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.64 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=NN=C(S1)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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